molecular formula C8H14O3S B14676333 Cyclopentyl prop-2-ene-1-sulfonate CAS No. 30408-86-7

Cyclopentyl prop-2-ene-1-sulfonate

Cat. No.: B14676333
CAS No.: 30408-86-7
M. Wt: 190.26 g/mol
InChI Key: YCNVPCOJDRJYDN-UHFFFAOYSA-N
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Description

Cyclopentyl prop-2-ene-1-sulfonate is an organic compound characterized by a cyclopentyl ring attached to a prop-2-ene-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl prop-2-ene-1-sulfonate typically involves the reaction of cyclopentyl alcohol with prop-2-ene-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl prop-2-ene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or thiols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of cyclopentyl amines or ethers.

    Oxidation: Formation of cyclopentyl sulfonic acids.

    Reduction: Formation of cyclopentyl sulfides or thiols.

Scientific Research Applications

Cyclopentyl prop-2-ene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl prop-2-ene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl methyl sulfonate
  • Cyclopentyl ethyl sulfonate
  • Cyclopentyl butyl sulfonate

Uniqueness

Cyclopentyl prop-2-ene-1-sulfonate is unique due to the presence of the prop-2-ene group, which imparts distinct reactivity and properties compared to other cyclopentyl sulfonates. This structural feature allows for specific applications and reactions that are not possible with other similar compounds.

Properties

CAS No.

30408-86-7

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

cyclopentyl prop-2-ene-1-sulfonate

InChI

InChI=1S/C8H14O3S/c1-2-7-12(9,10)11-8-5-3-4-6-8/h2,8H,1,3-7H2

InChI Key

YCNVPCOJDRJYDN-UHFFFAOYSA-N

Canonical SMILES

C=CCS(=O)(=O)OC1CCCC1

Origin of Product

United States

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